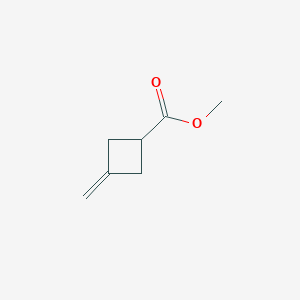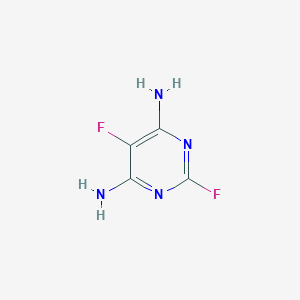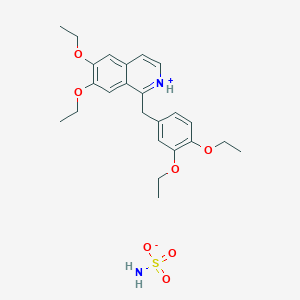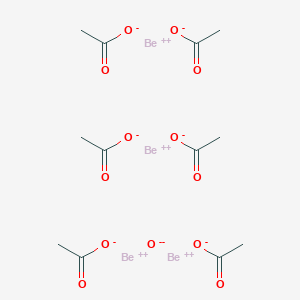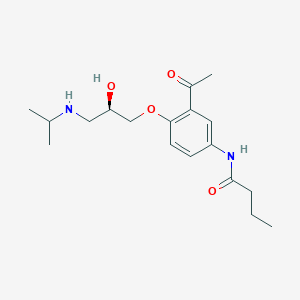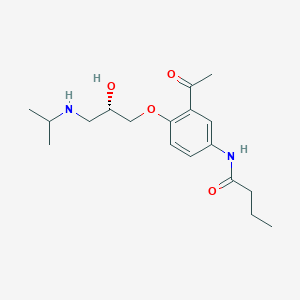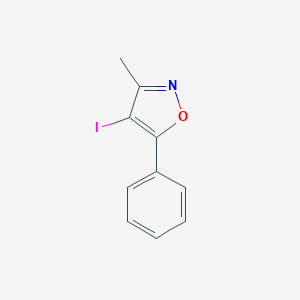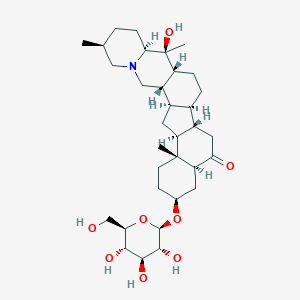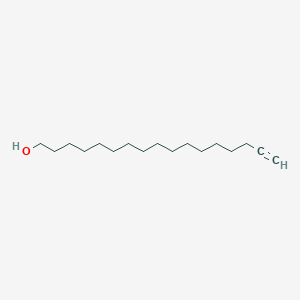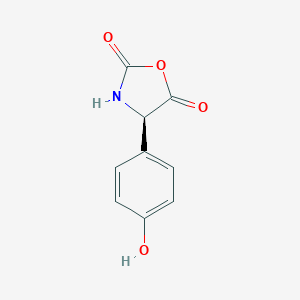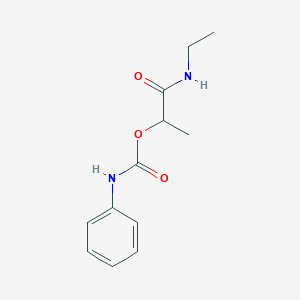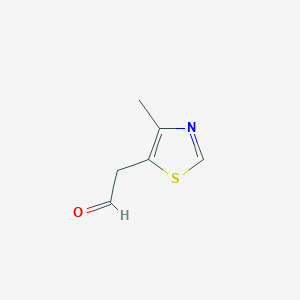
1,2-双(4-氟苯基)乙酮
描述
The compound 1,2-Bis(4-fluorophenyl)ethanone is a fluorinated aromatic ketone that is structurally characterized by the presence of two 4-fluorophenyl groups attached to an ethanone moiety. This structure suggests potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis due to the presence of reactive carbonyl groups and the influence of fluorine atoms on the physical and chemical properties of the molecule.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves the coupling of fluorinated aromatic ketones with other aromatic compounds. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction . This suggests that similar strategies could be employed in the synthesis of 1,2-Bis(4-fluorophenyl)ethanone, utilizing appropriate fluorinated acetophenone precursors and catalytic or stoichiometric coupling conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 1,2-Bis(4-fluorophenyl)ethanone has been investigated using various computational methods, such as Gaussian09 software package, to optimize the molecular structure and predict vibrational frequencies . These studies often include analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic properties and reactivity of the molecule. The molecular electrostatic potential (MEP) analysis can also reveal the distribution of electronic density across the molecule, indicating reactive sites .
Chemical Reactions Analysis
Fluorinated aromatic ketones can undergo various chemical reactions, including alpha-phenylation, as demonstrated by the use of fluorotetraphenylbismuth reagents . This suggests that 1,2-Bis(4-fluorophenyl)ethanone could potentially participate in similar reactions, leading to the formation of alpha-phenylated products. Additionally, the reactivity of such compounds with bases has been studied, revealing complex kinetics and suggesting a multistep mechanism for the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. For example, fluorinated polyimides derived from related monomers exhibit good solubility in polar organic solvents, high thermal stability, and outstanding mechanical properties . The presence of fluorine can also affect the molecule's dipole moment and contribute to the stability of the molecule through hyper-conjugative interactions and charge delocalization . These properties are essential for the potential application of 1,2-Bis(4-fluorophenyl)ethanone in the development of new materials or as intermediates in organic synthesis.
科学研究应用
合成应用
多功能合成方法: 1,2-双(4-氟苯基)乙酮用于一种新颖的三组分偶联反应,用于合成吡唑并[3,4-b]吡啶。这种多功能方法适用于制备组合式文库,因为它允许轻松进行一步脚手架修饰 (Almansa et al., 2008)。
对映选择性合成: 该化合物用作(S)-(-)-1-(4-氟苯基)乙醇的对映选择性合成中间体,这是抗疟疾药物和治疗阿尔茨海默病的γ-分泌酶调节剂的重要组成部分。通过使用胡萝卜细胞实现对映选择性还原 (ChemChemTech, 2022)。
晶体学和结构研究
- 结构分析: 对相关化合物1-(4-氟苯基)-2-(苯磺酰基)乙酮的分子结构进行了广泛研究,揭示了其平面构型和分子间相互作用的见解 (Abdel‐Aziz et al., 2012)。
生物医学研究
抗微生物活性: 1,2-双(4-氟苯基)乙酮衍生物显示出显著的抗微生物特性。这包括使用4-氯酚作为起始物质合成的化合物,已针对革兰氏阳性和革兰氏阴性细菌进行了测试 (Wanjari, 2020)。
分子对接研究: 进一步研究涉及使用1,2-双(4-氟苯基)乙酮衍生物进行分子对接,表明其作为抗肿瘤剂的潜力。这突显了该化合物在新型治疗剂开发中的作用 (Mary et al., 2015)。
癌症研究: 含有1,2-双(4-氟苯基)乙酮衍生物的铂(II)配合物已被合成并评估其对各种癌细胞系的细胞毒性。这些研究对新型化疗药物的开发至关重要 (Würtenberger et al., 2013)。
化学合成和分析
高效合成方法: 用于合成1,2-双(4-氟苯基)乙酮的香豆素衍生物的声化学方法已被证明比传统方法更高效节能。这突显了该化合物在促进先进合成技术方面的作用 (Jarag et al., 2011)。
药物分析: 使用胶束液相色谱法分析了1,2-双(4-氟苯基)乙酮及其降解产物,有助于药物的质量控制和稳定性评估 (El-Sherbiny et al., 2005)。
安全和危害
未来方向
Relevant Papers
Several papers have been retrieved that discuss compounds similar to “1,2-Bis(4-fluorophenyl)ethanone”. For instance, one paper discusses the biological potential of indole derivatives . Another paper discusses the use of 1-(2-Fluorophenyl)ethanone as a biochemical reagent in life science related research .
属性
IUPAC Name |
1,2-bis(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPJZQYAGOYGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372722 | |
| Record name | 1,2-bis(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-fluorophenyl)ethanone | |
CAS RN |
366-68-7 | |
| Record name | 1,2-bis(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


